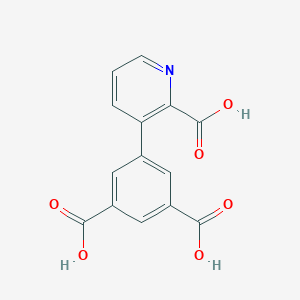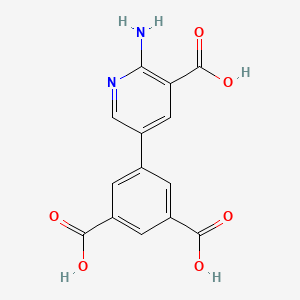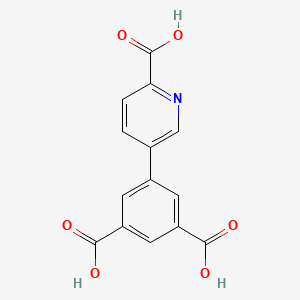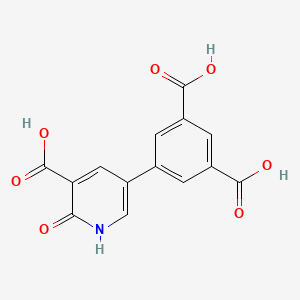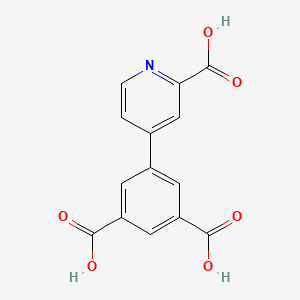
4-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dicarboxyphenyl)picolinic acid, or 4-DCPA, is an organic compound with a molecular formula of C12H8O7. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. 4-DCPA has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-DCPA has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds, such as 2-hydroxy-4-phenylpyridine and 4-dicarboxy-2-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxy-3,5-dicarboxyphenylacetic acid. Additionally, 4-DCPA has been used in the synthesis of polymeric materials, such as poly(4-DCPA) and poly(4-DCPA-co-amino acid).
Wirkmechanismus
The mechanism of action of 4-DCPA is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, 4-DCPA may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DCPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-DCPA can inhibit the growth of cancer cells, suggesting it may have potential as an anticancer agent. Additionally, 4-DCPA has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
4-DCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable under a variety of conditions, making it suitable for use in a range of laboratory experiments. However, 4-DCPA also has some limitations. It is toxic and should be handled with care, and it can be difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are a number of potential future directions for 4-DCPA research. Further studies are needed to better understand its mechanism of action and to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, research into the synthesis of polymeric materials based on 4-DCPA could lead to the development of novel materials with unique properties. Finally, further research is needed to explore the potential toxicity of 4-DCPA and to develop methods for its safe and effective use in laboratory experiments.
Synthesemethoden
4-DCPA can be synthesized from the reaction of 3,5-dicarboxyphenylacetic acid and pyridine. The reaction is carried out in a solvent, such as ethanol, at a temperature of approximately 150°C. The reaction produces 4-DCPA and pyridine hydrochloride as byproducts.
Eigenschaften
IUPAC Name |
5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJUKABHRFLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









